1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine

Descripción general

Descripción

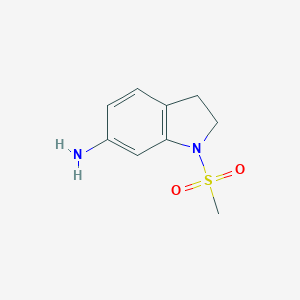

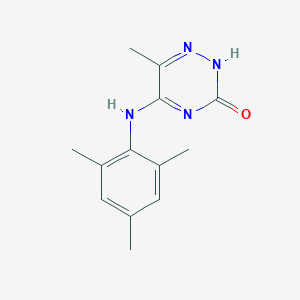

1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine, commonly known as TDAS, is a novel molecule with diverse biological and chemical properties. It has a molecular weight of 212.27 g/mol .

Molecular Structure Analysis

The molecular formula of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine is C9H12N2O2S . This compound belongs to the class of organic compounds known as aminobenzenesulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine include a molecular weight of 212.27 g/mol and a molecular formula of C9H12N2O2S .Aplicaciones Científicas De Investigación

Indole Synthesis and Biological Significance

Indole compounds, including those derived from or related to 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine, are significant in the field of organic chemistry and medicinal chemistry. Indole synthesis has been a topic of extensive research due to the biological importance of indole alkaloids and derivatives. These compounds have applications ranging from pharmaceuticals to agrochemicals, with activities such as anticancer, anti-inflammatory, and antiviral properties (Taber & Tirunahari, 2011).

Methane Utilization and Environmental Impact

Methane as a resource and its environmental impact is another area of research relevant to the broader chemical functionalities related to "1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine." Methanotrophs, capable of utilizing methane as a carbon source, present opportunities for biotechnological applications, including the production of valuable compounds and environmental remediation (Strong et al., 2015).

Sulfonamides in Medicinal Chemistry

Sulfonamides, a class to which 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine may be related due to the sulfonamide functionality, play a crucial role in medicinal chemistry. They are found in a variety of drugs with diverse therapeutic applications, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research continues to explore sulfonamides for new therapeutic targets, highlighting their importance in drug development (Carta et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve binding to the active sites of the target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer progression, and more .

Result of Action

Given the broad biological activities of indole derivatives, the effects could range from anti-inflammatory and antiviral effects to anticancer activities .

Propiedades

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVKGHSXNNMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-5-[(2-methylcyclohexyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254131.png)

![5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254133.png)

![5-[(4-methoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254134.png)

![6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B254135.png)

![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)

![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)

![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![6-methyl-5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254150.png)

![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)